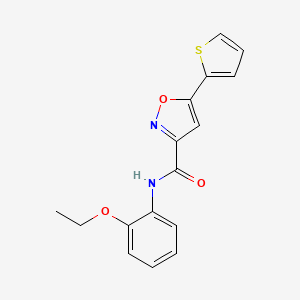![molecular formula C24H32N4O B11356986 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1'-cyclohexane] CAS No. 1217810-27-9](/img/structure/B11356986.png)
4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but differs in functional groups and biological activity.
Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-: Shares a similar core structure but has different substituents.
Uniqueness
4-Benzoyl-2-propyl-4A,5,6,7,8,8A-hexahydro-4H-spiro[[1,2,4]triazolo[3,2-B]quinazoline-9,1’-cyclohexane] is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1217810-27-9 |
|---|---|
Molecular Formula |
C24H32N4O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(4aS,8aR)-2-propylspiro[4a,5,6,7,8,8a-hexahydro-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane]-4-yl]-phenylmethanone |
InChI |
InChI=1S/C24H32N4O/c1-2-11-21-25-23-27(22(29)18-12-5-3-6-13-18)20-15-8-7-14-19(20)24(28(23)26-21)16-9-4-10-17-24/h3,5-6,12-13,19-20H,2,4,7-11,14-17H2,1H3/t19-,20+/m1/s1 |
InChI Key |
RFFJBBAXLRVTKY-UXHICEINSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N1)N([C@H]3CCCC[C@H]3C24CCCCC4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCC1=NN2C(=N1)N(C3CCCCC3C24CCCCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11356903.png)
![5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11356911.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11356913.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356916.png)

![5-Methyl-1-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11356926.png)
![5-(4-chlorophenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356938.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356945.png)
![N-(4-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356953.png)
![N-cycloheptyl-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11356955.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11356966.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B11356970.png)
![5-{4-[(Adamantan-1-ylamino)methyl]-2-methoxyphenoxymethyl}-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B11356973.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11356976.png)
